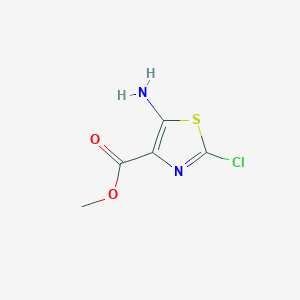

Methyl 5-amino-2-chlorothiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSROIEFSRXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-amino-2-chlorothiazole-4-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Foreword

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile functionalization potential have cemented its role in a plethora of biologically active agents.[1] This guide focuses on a particularly valuable, albeit less commonly documented, derivative: Methyl 5-amino-2-chlorothiazole-4-carboxylate. This trifunctional building block offers a logical and powerful platform for generating complex molecular architectures. Herein, we move beyond simple data reporting to provide a field-proven perspective on the synthesis, reactivity, and strategic application of this key intermediate, grounded in the principles of synthetic organic chemistry.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, dictating everything from solvent choice to purification strategy. While a dedicated CAS registry number for this specific isomer is not prominently available, its properties can be reliably predicted based on extensive data from close structural analogs, such as its 2-amino-4-carboxylate and 2-amino-5-carboxylate isomers.[2][3][4]

Structural and Molecular Data

| Property | Predicted/Expected Value | Source/Basis |

| Molecular Formula | C₅H₅ClN₂O₂S | Calculation |

| Molecular Weight | 192.62 g/mol | Calculation |

| IUPAC Name | Methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | IUPAC Nomenclature |

| Canonical SMILES | COC(=O)C1=C(N)SC(=N1)Cl | Structure |

| InChI Key | YAFYVSOEBSFDPN-UHFFFAOYSA-N | Structure |

Diagram 1: Chemical Structure of this compound

Caption: Structure highlighting the key functional groups on the thiazole core.

Predicted Physical Properties

| Property | Expected Characteristic | Rationale/Analog Comparison |

| Appearance | Off-white to yellow or light brown crystalline powder | Common for aminothiazole derivatives.[2][4] |

| Melting Point | ~170-190 °C | Isomers like Methyl 2-aminothiazole-4-carboxylate melt at 171-177 °C.[4] The substitution pattern will influence crystal packing, but a similar range is expected. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate; insoluble in water and non-polar solvents. | The polar amine and ester groups are countered by the crystalline, heterocyclic core. This solubility profile is typical for this class of compounds. |

| Stability | Stable under standard conditions. Sensitive to strong acids, bases, and nucleophiles at elevated temperatures. | The ester is susceptible to hydrolysis, and the chloro group can be displaced. |

Expected Spectroscopic Signature

Spectroscopic analysis is the cornerstone of structural verification. The following are the predicted key signals based on foundational principles and data from related structures.[5][6][7][8]

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple. A singlet for the methyl ester protons (CH₃) should appear around 3.7-3.9 ppm. A broad singlet, corresponding to the two amine protons (NH₂), would likely be observed in the range of 5.5-7.5 ppm, with its exact position being highly dependent on concentration and residual water content.

-

¹³C NMR: Key resonances would include the ester carbonyl (~162-165 ppm), the C2 carbon bearing the chlorine atom (highly deshielded, ~158-162 ppm), the C5 carbon attached to the amino group (~140-145 ppm), the C4 carbon (~115-120 ppm), and the methyl ester carbon (~52 ppm).

-

IR Spectroscopy: Characteristic absorption bands would confirm the functional groups: two distinct N-H stretching bands for the primary amine at ~3400-3200 cm⁻¹, a strong C=O stretch for the conjugated ester at ~1700-1720 cm⁻¹, and C=N/C=C stretching vibrations from the thiazole ring in the ~1640-1550 cm⁻¹ region.

-

Mass Spectrometry (EI/ESI): The mass spectrum must show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M]⁺ and [M+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to masses of 192.6 and 194.6 Da.

Strategic Synthesis Pathway

The synthesis of this target molecule is not a trivial one-step reaction but a strategic sequence that builds the requisite functionality. A robust and logical approach involves the construction of the 5-aminothiazole-4-carboxylate core, followed by a selective chlorination at the C2 position. This sequence is preferable because direct construction of the ring with a 2-chloro substituent can be challenging and may involve less stable intermediates.

Synthesis Workflow Overview

Diagram 2: Proposed Synthetic Route

Caption: A plausible synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a well-reasoned synthetic plan based on established heterocyclic chemistry transformations.

Step 1: Synthesis of Methyl 2,5-diaminothiazole-4-carboxylate Intermediate

-

Expertise & Rationale: This step utilizes a common strategy for building 5-aminothiazoles. Methyl 2-cyano-3,3-bis(methylthio)acrylate serves as a versatile three-carbon electrophilic precursor. Reaction with a nitrogen-sulfur dinucleophile (generated from cyanamide and a sulfur source, or using a pre-formed equivalent) leads to the desired thiazole ring through a cyclization-elimination sequence. For this guide, we will consider the reaction with sodium cyanamide, which effectively provides the C2-amine and the ring nitrogen.

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in a polar aprotic solvent like ethanol or DMF.

-

Add sodium cyanamide (1.1 eq) portion-wise.

-

Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting acrylate.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Methyl 2,5-diaminothiazole-4-carboxylate. This intermediate is often used directly in the next step without extensive purification.

-

Step 2: Sandmeyer Reaction for C2-Chlorination

-

Trustworthiness & Causality: The Sandmeyer reaction is a classic, highly reliable method for converting an aromatic amine (in this case, the more nucleophilic C2-amine of the diaminothiazole) into a halide. The process involves two critical stages: diazotization of the amine to form a diazonium salt, followed by its copper(I) chloride-catalyzed decomposition to install the chlorine atom. This is a self-validating system; the formation of nitrogen gas (N₂) is a clear indicator of a successful reaction.

-

Methodology:

-

Suspend the crude Methyl 2,5-diaminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl). Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the thiazole suspension, ensuring the temperature remains below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with water and then saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

-

Reactivity and Strategic Applications in Synthesis

The synthetic power of this molecule lies in the distinct and addressable reactivity of its three functional groups. A chemist can strategically choose reaction conditions to modify one site while preserving the others, enabling the construction of complex derivatives.

Diagram 3: Orthogonal Reactivity Map

Caption: Selective modification pathways for the key functional groups.

-

The C2-Chloro Group (Hard Electrophile): This is the most reactive site for nucleophilic displacement. It is readily substituted by a vast array of nucleophiles (amines, thiols, alcohols) via an SNAr mechanism. This position is also amenable to modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, respectively. This is typically the first position to be functionalized in a synthetic sequence.

-

The C5-Amino Group (Soft Nucleophile): The exocyclic amine is a potent nucleophile, but generally less reactive towards electrophiles than the C2-position is towards nucleophiles. It can be acylated with acyl chlorides or activated carboxylic acids, or reacted with sulfonyl chlorides to form sulfonamides. These reactions typically require a base and are performed after modification at the C2 position to avoid competitive reactions.

-

The C4-Ester Group (Carbonyl Electrophile): The methyl ester is the most robust of the three functional groups. It can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH), which can then be used in amide coupling reactions. Alternatively, it can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. These transformations require harsher conditions than those needed to modify the C2 or C5 positions, providing excellent strategic orthogonality.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 2-chloro-4-thiazolecarboxylate. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

-

Exploring Chemical Insights. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available at: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

- Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

PubChem, National Center for Biotechnology Information. Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. Available at: [Link]

- Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 2-Amino-5-chlorothiazole. Available at: [Link]

-

National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. Methyl 2-Aminothiazole-4-carboxylate CAS#: 118452-04-3 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum [chemicalbook.com]

- 7. Methyl 2-Aminothiazole-4-carboxylate(118452-04-3) 1H NMR [m.chemicalbook.com]

- 8. Methyl 2-Aminothiazole-4-carboxylate(118452-04-3)FT-IR [m.chemicalbook.com]

A Technical Guide to the Synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Abstract: Methyl 5-amino-2-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic chloro-substituent, and a versatile carboxylate ester—makes it an invaluable scaffold for constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of a robust and logical synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic rationale behind the chosen pathway, elucidate the underlying reaction mechanisms, and present detailed experimental protocols, grounding our discussion in authoritative chemical literature.

Strategic Retrosynthetic Analysis

The synthesis of a multi-substituted heterocycle like this compound requires a carefully planned, multi-step approach. A logical retrosynthetic analysis reveals a strategy centered on two powerful and well-established transformations in heterocyclic and aromatic chemistry: the Hantzsch Thiazole Synthesis for constructing the core ring system and the Sandmeyer Reaction for the introduction of the C2-chloro substituent.

The primary disconnection is at the C2-Cl bond, tracing it back to a more accessible C2-NH₂ precursor, a transformation reliably achieved via the Sandmeyer reaction.[1][2] The resulting 2,5-diaminothiazole intermediate can be further disconnected at the C5-NH₂ bond, which is strategically installed via nitration and subsequent reduction. The thiazole core itself is assembled through the Hantzsch synthesis, a classic cyclocondensation reaction.[3][4] This multi-stage strategy allows for the controlled and sequential installation of each functional group.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The forward synthesis is executed in three principal stages: (1) formation of the 2-aminothiazole-4-carboxylate core, (2) functionalization of the C5 position, and (3) conversion of the 2-amino group to a chloro group.

Stage 1: Hantzsch Cyclization for the Thiazole Core

The Hantzsch thiazole synthesis is the cornerstone of this pathway, offering a reliable method for constructing the thiazole ring from readily available starting materials.[5] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea.[3]

Mechanism: The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone or ester. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring system.[3]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-aminothiazole-4-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and ethanol as the solvent.

-

Addition: While stirring, add methyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Workup: After cooling to room temperature, the reaction mixture is typically neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure methyl 2-aminothiazole-4-carboxylate.

Stage 2: Functionalization at the C5 Position

The C5 position of the 2-aminothiazole ring is electron-rich and susceptible to electrophilic substitution. This reactivity is exploited to install a nitro group, which serves as a precursor to the desired C5-amino group.

Protocol: Nitration and Reduction

-

Nitration:

-

Setup: Cool a stirred solution of methyl 2-aminothiazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid and sulfuric acid) dropwise, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: Stir the reaction at low temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated yellow solid, methyl 2-amino-5-nitrothiazole-4-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

-

-

Reduction:

-

Setup: Suspend the methyl 2-amino-5-nitrothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Addition: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq), portion-wise while stirring.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction and neutralize carefully with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product. The resulting solid is filtered, washed with water, and dried to afford methyl 2,5-diaminothiazole-4-carboxylate.

-

Stage 3: The Sandmeyer Reaction for C2-Chlorination

The Sandmeyer reaction is a classic transformation used to convert an aromatic primary amine into a halide via a diazonium salt intermediate.[2][6] This reaction is catalyzed by copper(I) salts.[1] The 2-amino group of the thiazole ring is readily diazotized and substituted.

Mechanism: The process begins with the formation of a diazonium salt by reacting the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then undergoes a copper(I)-catalyzed single-electron transfer to form an aryl radical, with the loss of nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) chloride species to form the final product and regenerate the copper(I) catalyst.[2]

Caption: Key steps of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

Setup: Suspend methyl 2,5-diaminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a flask cooled to 0-5 °C using an ice-salt bath.

-

Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise to the stirred suspension. Maintain the temperature strictly below 5 °C throughout the addition to ensure the stability of the diazonium salt. Stir for an additional 20-30 minutes after addition is complete.

-

-

Sandmeyer Reaction:

-

Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.1-1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Addition: Add the cold diazonium salt solution slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.

-

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Thiourea, Methyl 2-chloro-3-oxobutanoate | Methyl 2-aminothiazole-4-carboxylate | Ethanol | 70-85% |

| 2a | Methyl 2-aminothiazole-4-carboxylate | Methyl 2-amino-5-nitrothiazole-4-carboxylate | HNO₃, H₂SO₄ | 80-90% |

| 2b | Methyl 2-amino-5-nitrothiazole-4-carboxylate | Methyl 2,5-diaminothiazole-4-carboxylate | SnCl₂·2H₂O, HCl | 75-85% |

| 3 | Methyl 2,5-diaminothiazole-4-carboxylate | This compound | NaNO₂, HCl, CuCl | 50-65% |

Expected Analytical Data for Final Product:

-

¹H NMR: Expect signals for the methyl ester protons (~3.7-3.9 ppm) and broad singlets for the amino group protons (which may be exchangeable with D₂O).

-

¹³C NMR: Distinct signals for the ester carbonyl, the methyl group, and the three carbons of the thiazole ring are expected. For example, similar 2-aminothiazole-4-carboxylate structures show the ester methyl carbon around 52 ppm and the carbonyl carbon around 162-166 ppm.[7]

-

Mass Spec (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₅H₅ClN₂O₂S, exhibiting the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion

The synthesis of this compound is efficiently achieved through a logical, multi-step sequence that leverages fundamental reactions in heterocyclic chemistry. The pathway, beginning with the Hantzsch synthesis to build the thiazole core, followed by electrophilic nitration/reduction to install the C5-amino group, and culminating in a Sandmeyer reaction to introduce the C2-chloro substituent, is both robust and adaptable. Critical control points, particularly maintaining low temperatures during diazotization, are paramount for success. This guide provides a comprehensive framework for researchers to reliably produce this valuable chemical intermediate, enabling further exploration in the development of novel therapeutics and other advanced materials.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

Common methods for the synthesis of 2-aminothiazole - ResearchGate. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021). Semantic Scholar. [Link]

-

Review of the synthesis and biological activity of thiazoles - Taylor & Francis Online. (2020). Taylor & Francis Online. [Link]

-

Thiazole - CUTM Courseware. (n.d.). CUTM Courseware. [Link]

-

A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents - ACS Publications. (n.d.). ACS Publications. [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles - Journal of the Chemical Society C. (n.d.). Royal Society of Chemistry. [Link]

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. (n.d.).

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PLOS One. (2009). PLOS One. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Short and efficient synthesis of 5-aminothiazole-4-carboxamide - ResearchGate. (2014). ResearchGate. [Link]

-

2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER - Syngene. (n.d.). Syngene. [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).

-

Synthesis of some new 5- substituted of - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021). National Institutes of Health. [Link]

-

2-amino-4-methylthiazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

CAS number for Methyl 5-amino-2-chlorothiazole-4-carboxylate

An In-Depth Technical Guide to Methyl 2-amino-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Structure and Significance

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the 2-aminothiazole scaffold is a privileged structure, renowned for its wide spectrum of biological activities.[1][2] This guide focuses on a key derivative: Methyl 2-amino-5-chlorothiazole-4-carboxylate .

It is important to note a point of potential ambiguity. The requested topic, "Methyl 5-amino-2-chlorothiazole-4-carboxylate," does not correspond to a readily available compound in major chemical databases. However, the isomeric structure, Methyl 2-amino-5-chlorothiazole-4-carboxylate, is a well-documented and commercially available synthetic building block. This guide will therefore proceed with an in-depth analysis of this latter, synthetically crucial compound under the expert assumption that it is the molecule of interest for research and development applications.

Methyl 2-amino-5-chlorothiazole-4-carboxylate serves as a vital intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals.[3] Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic ester, and a strategically placed chlorine atom—offers a versatile platform for molecular elaboration in drug discovery programs.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key data for Methyl 2-amino-5-chlorothiazole-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 914348-76-8 | [3] |

| Molecular Formula | C₅H₅ClN₂O₂S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Boiling Point | 335.2°C at 760 mmHg | [3] |

| Appearance | White to light yellow or light orange crystalline powder | [4] |

| Storage | 2-8°C, protected from light, under an inert atmosphere | [3] |

Below is a diagram illustrating the logical relationship between the compound's core structure and its key reactive sites, which are central to its role in synthetic chemistry.

Caption: Key reactive sites on the Methyl 2-amino-5-chlorothiazole-4-carboxylate scaffold.

Synthesis and Reactivity

The synthesis of 2-aminothiazoles is a cornerstone of heterocyclic chemistry, most commonly achieved via the Hantzsch thiazole synthesis. For Methyl 2-amino-5-chlorothiazole-4-carboxylate, a plausible and efficient pathway involves the condensation of thiourea with a suitable α-halo β-keto ester.

The general workflow for this synthesis is outlined below. This process is self-validating; the formation of the thiazole ring is a thermodynamically favorable cyclization, and the identity of the product can be confirmed through standard analytical techniques (NMR, MS, IR).

Sources

An In-Depth Technical Guide to Methyl 5-amino-2-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a substituted thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The thiazole core is a well-established privileged structure in drug discovery, known to impart a wide range of biological activities.[1] This guide provides a comprehensive technical overview of the molecular structure, proposed synthesis, predicted spectroscopic characteristics, chemical reactivity, and potential applications of this compound, with a focus on its utility in drug development.

Molecular Structure and Properties

This compound (CAS Number: 136538-94-8) is a distinct isomer of the more commonly referenced Methyl 2-amino-5-chlorothiazole-4-carboxylate (CAS Number: 914348-76-8).[2][3] The arrangement of the amino and chloro substituents on the thiazole ring profoundly influences the molecule's electronic properties, reactivity, and potential biological activity.

The structure is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. The ring is substituted with a primary amino group at the C5 position, a chlorine atom at the C2 position, and a methyl carboxylate group at the C4 position. The electron-donating amino group and the electron-withdrawing chloro and carboxylate groups create a unique electronic profile that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136538-94-8 | [3] |

| Molecular Formula | C₅H₅ClN₂O₂S | Calculated |

| Molecular Weight | 192.62 g/mol | [2] |

| Appearance | (Predicted) White to light yellow solid | General knowledge |

| Boiling Point | 335.2°C at 760 mmHg (Predicted) | [2] |

| Storage | 2-8°C, protect from light, store under inert gas | [2][3] |

Proposed Synthesis: A Mechanistic Approach

The proposed synthesis begins with the reaction of an α-aminonitrile with a suitable thiocarbonyl compound. A key intermediate for this synthesis would be Methyl 2-amino-2-cyanoacetate.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 2-amino-2-cyanoacetate.

-

This starting material can be prepared from methyl cyanoacetate through a variety of standard organic transformations.

Step 2: Cyclization to form the 5-aminothiazole ring.

-

In a well-ventilated fume hood, dissolve Methyl 2-amino-2-cyanoacetate in a suitable solvent such as ethanol or pyridine.

-

To this solution, add an equimolar amount of a thiocarbonyl compound, such as carbon disulfide, in the presence of a base like triethylamine or sodium ethoxide. The base facilitates the deprotonation of the starting materials, promoting the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the intermediate 5-amino-2-mercaptothiazole derivative.

Step 3: Chlorination at the C2 position.

-

The resulting 5-amino-2-mercaptothiazole-4-carboxylate intermediate is then subjected to chlorination.

-

A variety of chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an inert solvent like dichloromethane or chloroform.

-

The reaction is typically carried out at low temperatures to control selectivity and prevent side reactions.

-

After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of related thiazole derivatives, the following key features can be predicted:[4][5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the amino (NH₂) protons, likely in the range of δ 5.0-7.0 ppm, which may be broad and exchangeable with D₂O. - A singlet for the methyl (CH₃) protons of the ester group, expected around δ 3.8-4.0 ppm. |

| ¹³C NMR | - A signal for the ester carbonyl carbon (C=O) around δ 160-170 ppm. - Signals for the thiazole ring carbons: C2 (bearing Cl) is expected to be significantly downfield, C4 (bearing CO₂Me) and C5 (bearing NH₂) will have their chemical shifts influenced by the electronic effects of these substituents. - A signal for the methyl (CH₃) carbon of the ester around δ 50-55 ppm. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - A strong C=O stretching vibration for the ester group around 1700-1730 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the thiazole ring in the 1500-1650 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 192.62 g/mol , with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its functional groups. The molecule offers several sites for further chemical modification, making it a valuable intermediate for building a library of diverse compounds.

Reactivity of the 5-Amino Group

The primary amino group at the C5 position is a key site for derivatization. It is expected to undergo reactions typical of aromatic amines:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy to introduce a variety of substituents and modulate the compound's properties.

-

N-Alkylation: The amino group can be alkylated using alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This highly reactive intermediate can then be used in Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -Br).

Reactivity of the 2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. The electron-deficient nature of the C2 position in the thiazole ring facilitates the displacement of the chloride by various nucleophiles.[7]

-

Substitution with Amines: Reaction with primary or secondary amines can be used to introduce different amino substituents at the C2 position, a common strategy in the synthesis of biologically active compounds.

-

Substitution with Thiolates: Reaction with thiols in the presence of a base can form thioethers.

-

Suzuki and other Cross-Coupling Reactions: The C2-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of this core structure have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]

This compound, as a multi-functionalized building block, is poised to be a valuable starting point for the synthesis of novel drug candidates. The strategic placement of the amino, chloro, and carboxylate groups allows for a three-pronged approach to derivatization, enabling the exploration of a wide chemical space.

-

Anticancer Drug Discovery: Many potent kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole core. The functional handles on the target molecule allow for the synthesis of libraries of compounds to be screened against various cancer cell lines and protein targets.[9]

-

Antimicrobial Agents: The thiazole ring is a key component of several antimicrobial drugs. The ability to modify the substituents at the C2 and C5 positions can lead to the development of new agents to combat drug-resistant bacteria and fungi.

-

Anti-inflammatory Compounds: Thiazole derivatives have also been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a promising, albeit less-studied, heterocyclic building block with significant potential for applications in drug discovery and organic synthesis. Its unique substitution pattern offers multiple avenues for chemical modification, allowing researchers to systematically design and synthesize novel compounds with diverse biological activities. While direct experimental data for this specific isomer is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of the thiazole ring system. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this versatile molecule in their own research endeavors.

References

-

MySkinRecipes. Methyl 2-amino-5-chlorothiazole-4-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Available at: [Link]

-

ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. Available at: [Link]

-

ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures | The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]

-

PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Available at: [Link]

-

Indian Academy of Sciences. Chemistry of the thiazoles. Available at: [Link]

-

INK FOR WATER BASED SYSTEMS. Material Safety Data Sheet. (2021). Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]

-

PubChem. Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. Available at: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]

-

National Center for Biotechnology Information. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Available at: [Link]

-

Synergetics. 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Available at: [Link]

-

ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Available at: [Link]

-

MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). Available at: [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

-

ResearchGate. Various substitutions on thiazole ring. | Download Table. Available at: [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-5-chlorothiazole-4-carboxylate [myskinrecipes.com]

- 3. chiralen.com [chiralen.com]

- 4. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. mdpi.com [mdpi.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to Methyl 5-amino-2-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 5-amino-2-chlorothiazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are leveraged to confirm the molecular structure and purity of this thiazole derivative. The protocols and interpretations herein are grounded in established principles and validated methodologies.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a substituted thiazole ring in this compound gives rise to a distinct spectroscopic fingerprint. The presence of an amino group, a chloro substituent, and a methyl carboxylate group on the thiazole core creates specific electronic environments that are interrogated by different spectroscopic techniques. Understanding this structure is paramount to interpreting the resulting spectra.

Diagram 1: Molecular Structure and Atom Numbering

Caption: A streamlined process for obtaining an infrared spectrum.

Step-by-Step Methodology (ATR-FTIR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum: Acquire the IR spectrum of the sample. A typical scan range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~192/194 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |

| ~161/163 | [M - OCH₃]⁺ |

| ~133/135 | [M - COOCH₃]⁺ |

Expert Insights: The molecular ion peak will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Experimental Protocol for MS Data Acquisition

Diagram 4: Mass Spectrometry Workflow

Caption: The fundamental steps involved in a mass spectrometry experiment.

Step-by-Step Methodology (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Sample Infusion: Introduce the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. Both positive and negative ion modes can be explored, though positive mode is generally more informative for this type of compound.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique and complementary piece of the structural puzzle. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data that can be confidently used in research and development settings.

References

Due to the lack of directly published experimental data for this compound, this guide has been constructed based on established spectroscopic principles and data from analogous compounds. The following references provide foundational knowledge and data for similar structures.

-

PLOS One: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic methods).

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra and IR spectra for many organic compounds. [Link]

Solubility of Methyl 5-amino-2-chlorothiazole-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-amino-2-chlorothiazole-4-carboxylate in Organic Solvents

Executive Summary

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1] The physicochemical properties of such molecules, particularly solubility, are paramount as they directly influence reaction kinetics, purification strategies, formulation, and ultimately, bioavailability and therapeutic efficacy.[2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents.

Due to the limited availability of specific experimental solubility data for this exact compound in public literature, this guide establishes a robust theoretical and practical foundation. It synthesizes information on the physicochemical properties of the title compound and its close analogues, details the theoretical principles governing solubility, provides a gold-standard experimental protocol for its determination, and uses solubility data from a structurally related compound to analyze and predict solubility trends.

Part 1: Physicochemical Profile of the Solute

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound possesses several key functional groups that influence its interaction with solvents: a polar amino group (-NH2), a hydrogen bond-accepting ester group (-COOCH3), an electronegative chloro group (-Cl), and the aromatic thiazole ring itself.

The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This combination suggests a complex solubility profile, with significant potential for interactions with both protic and polar aprotic solvents.

Table 1: Physicochemical Characteristics of this compound and Related Structures

| Property | This compound | Methyl 2-aminothiazole-4-carboxylate[4][5] | Justification/Comment |

| Chemical Structure | The primary difference is the position of the amino and chloro groups and the absence of the chloro group in the analogue. | ||

| Molecular Formula | C₅H₅ClN₂O₂S | C₅H₆N₂O₂S | The presence of chlorine replaces one hydrogen atom. |

| Molecular Weight | 192.62 g/mol [6] | 158.18 g/mol [5][7] | Higher molecular weight due to the chlorine atom. |

| Boiling Point | 335.2°C at 760 mmHg (Predicted)[6] | 298.7°C (Predicted)[4] | The chloro-substituted compound has a higher predicted boiling point. |

| Topological Polar Surface Area (TPSA) | 104 Ų (Predicted for 2-amino-thiazole-4-carboxylic acid)[8] | 93.5 Ų (Predicted for methyl 2-aminothiazole-5-carboxylate)[7] | The presence of the amino and carboxylate functionalities dominates the TPSA, suggesting high potential for polar interactions. |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | Both molecules can donate one hydrogen bond from the amino group. |

| Hydrogen Bond Acceptors | 4-5 (N in ring, S in ring, 2xO in ester) | 4-5 (N in ring, S in ring, 2xO in ester) | Both molecules have multiple sites for accepting hydrogen bonds. |

Note: Data for the exact title compound is sparse; properties are drawn from the closest available isomer, Methyl 2-amino-5-chlorothiazole-4-carboxylate, and related structures. TPSA values are indicative based on core structures.

Part 2: Theoretical Principles of Solubility

Solubility is a thermodynamic equilibrium process where a solute dissolves in a solvent to form a homogeneous solution. The extent to which this occurs is governed by the free energy change of the system. The principle of "like dissolves like" is a useful heuristic, implying that substances with similar intermolecular forces are more likely to be soluble in one another.

Causality of Solvent-Solute Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The amino group of the solute can donate a hydrogen bond to the solvent's oxygen atom, while the solvent's hydroxyl group can donate a hydrogen bond to the solute's ester carbonyl, ring nitrogen, and amino group. These strong, specific interactions are expected to lead to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, act as strong hydrogen bond acceptors. They will readily interact with the solute's amino group via hydrogen bonding and with the entire molecule via dipole-dipole interactions. Solubility is expected to be significant but may be less than in protic solvents of similar polarity.

-

Non-Polar Solvents (e.g., Toluene, Cyclohexane): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The polar nature of this compound, with its multiple hydrogen bonding sites and significant polarity, is fundamentally mismatched with non-polar solvents. Consequently, very low solubility is predicted in this class of solvents.

The dissolution process can be modeled using thermodynamic equations such as the modified Apelblat equation or the Wilson model, which correlate solubility with temperature and properties of the solution.[9] These models are invaluable for interpolating and extrapolating solubility data, which is critical for process design and optimization in drug development.[10][11]

Part 3: Experimental Determination of Solubility

The most reliable method for determining equilibrium solubility is the Shake-Flask Method .[3] This protocol is considered the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility under defined conditions.

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the Shake-Flask Method for solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system by ensuring equilibrium is reached and accurately measured.

-

Preparation of Materials:

-

Solute: Crystalline this compound of high purity (>99%).

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, cyclohexane).

-

Equipment: Temperature-controlled orbital shaker or incubator, calibrated analytical balance, glass vials with PTFE-lined screw caps, centrifuge, calibrated pipettes, volumetric flasks, and an analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

-

-

Step-by-Step Procedure:

-

Step 2.1 (Addition): Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution was achieved.[3] For example, add ~20 mg of solute to 2 mL of each solvent.

-

Step 2.2 (Equilibration): Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the vials to shake for a sufficient duration to reach equilibrium. Expertise Insight: A 24-hour period is often sufficient, but for compounds with slow dissolution kinetics, 48-72 hours is recommended. To validate equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached.

-

Step 2.3 (Phase Separation): After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a chemically inert 0.45 µm syringe filter (PTFE is suitable for most organic solvents). Trustworthiness Check: This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

-

Step 2.4 (Quantification): Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration within the linear range of the analytical instrument.

-

Step 2.5 (Analysis): Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentration to ensure accuracy.

-

-

Calculation:

-

The solubility (S) is calculated using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Part 4: Solubility Data & Predictive Analysis

Table 2: Experimental Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Various Organic Solvents at Different Temperatures (K). (Data adapted from Zhang et al., 2019)[9]

| Solvent | Class | 278.15 K | 283.15 K | 293.15 K | 303.15 K | 313.15 K |

| Methanol | Polar Protic | 0.1701 | 0.1873 | 0.2265 | 0.2691 | 0.3159 |

| Ethanol | Polar Protic | 0.0813 | 0.0911 | 0.1132 | 0.1388 | 0.1669 |

| Acetone | Polar Aprotic | 0.0935 | 0.1044 | 0.1293 | 0.1578 | 0.1895 |

| Ethyl Acetate | Polar Aprotic | 0.1112 | 0.1221 | 0.1471 | 0.1746 | 0.2045 |

| Acetonitrile | Polar Aprotic | 0.0381 | 0.0435 | 0.0560 | 0.0710 | 0.0886 |

| Toluene | Non-Polar | 0.0157 | 0.0182 | 0.0243 | 0.0318 | 0.0409 |

| Cyclohexane | Non-Polar | 0.0016 | 0.0019 | 0.0027 | 0.0038 | 0.0051 |

Analysis of Trends:

-

Effect of Solvent Polarity: The data clearly validates the "like dissolves like" principle. Solubility is highest in the polar solvents and lowest by orders of magnitude in the non-polar solvents, toluene and cyclohexane.[9]

-

Effect of Hydrogen Bonding: The highest solubility is observed in methanol, a polar protic solvent capable of strong hydrogen bonding with the amino-thiazole structure.[9]

-

Effect of Temperature: In all solvents, solubility increases with temperature. This indicates that the dissolution process is endothermic, which is typical for solid solutes.

Caption: Relationship between solute functional groups and solvent classes.

Part 5: Applications in Research and Development

Understanding the solubility profile of this compound is not an academic exercise; it is a practical necessity.

-

Synthesis and Purification: The choice of solvent is critical for controlling reaction rates and yields. More importantly, the differential solubility in a pair of solvents (one where it is highly soluble, one where it is poorly soluble) is the basis for purification by crystallization. For this compound, a likely crystallization system would involve dissolving it in a good solvent like methanol or acetone at an elevated temperature and then inducing precipitation by cooling or adding a non-polar anti-solvent like cyclohexane.

-

Pharmaceutical Formulation: For a compound to be developed as a therapeutic agent, its solubility directly impacts formulation strategies.[2] Poor solubility can lead to low bioavailability. The data helps formulators select appropriate solvents or co-solvents for liquid formulations or guide the development of advanced formulations like amorphous solid dispersions if solubility is a major hurdle.

-

Analytical Chemistry: Developing accurate methods for quantifying the compound (e.g., by HPLC) requires selecting a solvent system in which the compound is freely soluble to prepare stock solutions and standards.

References

-

ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

-

Pharma Tutor. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

MySkinRecipes. (n.d.). Methyl 2-amino-5-chlorothiazole-4-carboxylate. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResearchGate. (2018). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

R Discovery. (2012). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. [Link]

-

University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

Semantic Scholar. (2015). Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

Semantic Scholar. (2009). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

Thiazole and its Derivatives. (n.d.). THIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

- Google Patents. (n.d.). US3547917A - 2-amino-4-methylthiazole-5-carboxamides.

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

OUCI. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2…. Retrieved from [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2-Aminothiazole-4-carboxylate CAS#: 118452-04-3 [m.chemicalbook.com]

- 5. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 [chemicalbook.com]

- 6. Methyl 2-amino-5-chlorothiazole-4-carboxylate [myskinrecipes.com]

- 7. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.unipd.it [research.unipd.it]

Harnessing the Versatility of the 2-Aminothiazole Scaffold: A Guide to Modern Research Applications

An In-Depth Technical Guide for Researchers

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 2-aminothiazole (2-AT) core is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2][3] Its five-membered heterocyclic ring, containing both sulfur and nitrogen, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an exceptionally versatile scaffold for interacting with a wide range of biological targets.[2][3] This inherent adaptability has allowed for the development of a multitude of derivatives with potent and diverse pharmacological activities, including several clinically approved drugs such as the anticancer agent Dasatinib, the antibiotic Cefdinir, and the neuroprotective drug Riluzole.[4][5][6][7][8]

This guide moves beyond a simple enumeration of activities. As a Senior Application Scientist, my objective is to provide a deeper, more causal understanding of why this scaffold is so effective and how it can be rationally exploited in a research setting. We will explore the key therapeutic areas where 2-aminothiazole derivatives are making a significant impact, delve into the mechanistic underpinnings of their action, present validated experimental workflows, and provide the quantitative data necessary for informed decision-making in your drug development programs.

Part 1: The Anticancer Frontier: Targeting Malignant Proliferation

2-aminothiazole derivatives have emerged as a formidable class of anticancer agents, demonstrating potent cytotoxicity against a broad spectrum of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[1][4][5] Their efficacy stems from the ability to inhibit key molecular targets that are critical for tumor growth, survival, and metastasis.[1]

Core Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many 2-AT derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. The 2-AT scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[9] Notable targets include:

-

Aurora Kinases: Crucial regulators of mitosis, their inhibition leads to mitotic arrest and apoptosis.

-

Hec1/Nek2: Essential for proper chromosome segregation during cell division.[10]

-

PI3K (Phosphoinositide 3-kinase): A central node in the signaling pathway for cell growth and survival. The approved drug Alpelisib is a testament to the success of targeting this pathway with a 2-AT derivative.[4][5]

The following diagram illustrates the general principle of competitive kinase inhibition by a 2-aminothiazole derivative.

Caption: Competitive inhibition of a protein kinase by a 2-aminothiazole derivative.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The data below, compiled from multiple studies, provides a comparative overview of their potency against various cancer cell lines.[11][12]

| Compound/Derivative ID | Target Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [4][11] |

| Compound 20 | SHG-44 (Glioma) | 4.03 | [4][11] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [11][12] |

| TH-39 | K562 (Leukemia) | 0.78 | [11] |

| 73b | H1299 (Lung Cancer) | 4.89 | [13] |

| 73b | SHG-44 (Glioma) | 4.03 | [13] |

| CK1δ Inhibitor (84 ) | Tumor Cell Lines | 0.040 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the 2-aminothiazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: The Antimicrobial Arsenal: Combating Pathogens

The 2-aminothiazole scaffold is a cornerstone in the synthesis of compounds with significant antimicrobial activity.[14][15] Its derivatives have shown efficacy against a wide range of pathogens, including drug-resistant bacteria and fungi.[15][16][17]

Spectrum of Activity

Derivatives have been developed to target:

-

Gram-Positive Bacteria: Including Methicillin-resistant Staphylococcus aureus (MRSA).[17][18]

-

Gram-Negative Bacteria: Such as Escherichia coli.[9]

-

Mycobacteria: Notably, highly potent and selective inhibitors of Mycobacterium tuberculosis have been identified.[19]

-

Fungi: Including species like Candida albicans and Aspergillus niger.[15][20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for representative 2-AT derivatives.

| Compound/Derivative ID | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [18] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [18] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [18] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [18][19] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [18] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for screening novel 2-aminothiazole compounds for antimicrobial activity.

Caption: Workflow for antimicrobial screening of 2-aminothiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC by testing a range of antimicrobial concentrations against a standardized inoculum of bacteria in a liquid medium.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the 2-AT test compound (at 2x the highest desired test concentration) to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 3: Modulating Inflammation and Neuroprotection

Beyond fighting microbes and cancer, 2-aminothiazole derivatives show significant promise in treating inflammatory diseases and neurodegenerative disorders.[7][16]

Anti-Inflammatory Activity

Several derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[21] This makes them attractive candidates for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Quantitative COX Inhibition Data: [21]

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| 23a | 1.00 | 0.09 |

| 23c | 6.34 | 0.71 |

Neuroprotective Applications

The 2-AT scaffold has been explored for its potential in treating complex neurological conditions.[7] Research has demonstrated that specific derivatives can:

-

Inhibit neuronal degeneration in models of Alzheimer's disease by counteracting tau-induced toxicity.[22]

-

Exhibit anti-prion activity , showing therapeutic potential for diseases like Creutzfeldt-Jakob disease.[23][24]

-

Provide neuroprotection against chemotherapy-induced neurotoxicity.[25]

Part 4: Foundational Synthesis Strategy

The versatility of the 2-aminothiazole platform is rooted in its accessible synthesis. The Hantzsch thiazole synthesis remains the most common and robust method for creating the core scaffold.[5][26]

The Hantzsch Thiazole Synthesis Workflow

This reaction involves the condensation of an α-haloketone with a thiourea derivative.[26]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]